2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl piperazine moiety have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Compounds with similar structures have been found to inhibit ents . ENTs facilitate the bidirectional transport of nucleosides and nucleobases across the cell membrane. By inhibiting these transporters, the compound could potentially disrupt nucleotide synthesis and adenosine function.
Pharmacokinetics
Compounds with a piperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c20-14-5-7-15(8-6-14)21-9-11-22(12-10-21)18(24)13-23-19(25)16-3-1-2-4-17(16)28(23,26)27/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQTYAMXTCTUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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